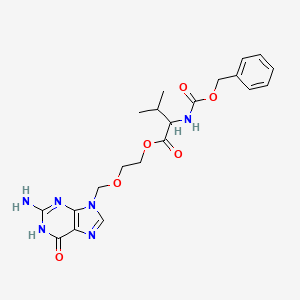

CBZ-valaciclovir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung wird hauptsächlich in der antiviralen Forschung eingesetzt und kann zur Herstellung von Valaciclovir verwendet werden . Die Summenformel von CBZ-Valaciclovir ist C21H26N6O6 und es hat ein Molekulargewicht von 458,47 g/mol .

Herstellungsmethoden

Die Herstellung von hochreinem this compound umfasst mehrere Schritte. Eine Methode beinhaltet das Suspendieren von Aciclovir in N,N-Dimethylformamid, Zugabe von CBZ-L-Valin und 4-Dimethylaminopyridin, um eine trübe Flüssigkeit zu erhalten, Abkühlen der Mischung und anschließende Zugabe von Dicyclohexylcarbodiimid. Die Reaktion wird in einem bestimmten Temperaturbereich gehalten, gefolgt von Filtration, Konzentration und Umkristallisation, um das Endprodukt zu erhalten . Eine andere Methode beinhaltet das Lösen von CBZ-L-Valin in einem Lösungsmittel, Zugabe von Ethylchlorformiat und anschließendem Mischen mit Aciclovir unter kontrollierten Bedingungen, um hochreines this compound zu erhalten .

Vorbereitungsmethoden

The preparation of high-purity CBZ-valaciclovir involves several steps. One method includes suspending acyclovir in N,N-dimethylformamide, adding CBZ-L-valine and 4-dimethylamino pyridine to obtain a turbid liquid, cooling the mixture, and then adding dicyclohexylcarbodiimide. The reaction is maintained at a specific temperature range, followed by filtration, concentration, and recrystallization to obtain the final product . Another method involves dissolving CBZ-L-valine in a solvent, adding ethyl chloroformate, and then mixing with acyclovir under controlled conditions to yield high-purity this compound .

Analyse Chemischer Reaktionen

CBZ-Valaciclovir unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel erleichtert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Hilfe von Reduktionsmitteln durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung bestimmter Reagenzien und Bedingungen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

CBZ-Valaciclovir hat mehrere wissenschaftliche Forschungsanwendungen:

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung von antiviralen Medikamenten verwendet.

Wirkmechanismus

This compound wirkt als Prodrug, d. h. es wird im Körper in seine aktive Form, Aciclovir, umgewandelt. Aciclovir ist ein Nukleosid-Analogon, das die virale DNA-Polymerase hemmt und die Replikation der viralen DNA verhindert. Diese Wirkung wird durch die Phosphorylierung von Aciclovir durch die virale Thymidinkinase erleichtert, gefolgt von einer weiteren Phosphorylierung durch zelluläre Enzyme zur Bildung von Aciclovir-Triphosphat . Die Triphosphatform hemmt kompetitiv die virale DNA-Polymerase, was zur Beendigung der viralen DNA-Synthese führt .

Wirkmechanismus

CBZ-valaciclovir acts as a prodrug, which means it is converted into its active form, aciclovir, in the body. Aciclovir is a nucleoside analog that inhibits viral DNA polymerase, preventing the replication of viral DNA. This action is facilitated by the phosphorylation of aciclovir by viral thymidine kinase, followed by further phosphorylation by cellular enzymes to form aciclovir triphosphate . The triphosphate form competitively inhibits viral DNA polymerase, leading to the termination of viral DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

CBZ-Valaciclovir ähnelt anderen antiviralen Verbindungen wie:

Valaciclovir: Ein Prodrug von Aciclovir, das zur Behandlung von Herpes-Infektionen eingesetzt wird.

Aciclovir: Ein Nukleosid-Analogon, das zur Behandlung von Herpes-simplex- und Varizella-Zoster-Viren eingesetzt wird.

Ganciclovir: Ein weiteres Nukleosid-Analogon, das zur Behandlung von Cytomegalievirus-Infektionen eingesetzt wird.

This compound ist aufgrund seiner spezifischen chemischen Struktur, die eine Benzyloxycarbonylgruppe enthält, einzigartig und stellt ein wertvolles Zwischenprodukt bei der Synthese von Valaciclovir und anderen antiviralen Wirkstoffen dar .

Eigenschaften

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSUAJRZJTUOEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124832-31-1 |

Source

|

| Record name | L-Valine, N-[(phenylmethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)

![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)

![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)

![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)

![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)